SCH-202676

Description

Allosteric Modulation of G Protein-Coupled Receptors (GPCRs)

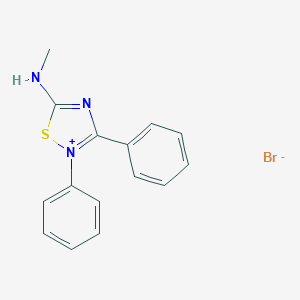

G protein-coupled receptors represent the largest family of membrane proteins in the human genome, mediating cellular responses to a vast array of extracellular signals. The discovery of compounds that can modulate GPCR function through binding sites distinct from the orthosteric (endogenous ligand) binding pocket has opened new avenues for drug development and research. SCH-202676 (N-(2,3-diphenyl-1,2,4-thiadiazol-5-(2H)-ylidene)methanamine) was initially identified as one such modulator, reportedly capable of inhibiting both agonist and antagonist binding to a structurally diverse range of GPCRs.

The compound features a 1,2,4-thiadiazole core structure with phenyl substituents at positions 2 and 3, and a methylimine group at position 5. In its hydrobromide salt form, it has a molecular weight of 348.3 g/mol, while the free base weighs 267.35 g/mol. Its structural characteristics contribute to its unique pharmacological profile and reactivity with receptor proteins.

Molecular Mechanisms of GPCR Interaction

Initial reports suggested that this compound could modulate GPCRs through direct interaction with a structural motif common to many receptors or potentially through an unidentified accessory protein that regulates GPCR function. The compound exhibited an unusually steep dose-response curve and narrow effective concentration range (typically 10⁻⁶-10⁻⁵ M), which distinguished it from conventional competitive antagonists. This steep concentration-response relationship, with Hill slopes significantly greater than unity (ranging from 1.7 to 1.9), suggested a complex binding mechanism beyond simple one-to-one ligand-receptor interaction.

Sulfhydryl-Sensitive Modulation Pathways

Subsequent investigations revealed that this compound's effects on GPCRs were largely mediated through a thiol-reactive mechanism rather than true allosteric modulation. A pivotal study by Laitinen and colleagues demonstrated that the compound's actions were completely reversed by the addition of dithiothreitol (DTT), a reducing agent that protects sulfhydryl groups. NMR analysis further confirmed that this compound undergoes structural changes after incubation with DTT or brain tissue, indicating its reactivity with biological sulfhydryl groups.

When tested in [³⁵S]GTPγS binding assays lacking DTT, this compound produced nonspecific and dose-dependent increases in signal labeling, compromising the interpretation of receptor-mediated G protein activation. This nonspecific behavior was completely reversed with the addition of 1 mM DTT, revealing the thiol-dependent mechanism of action. The identification of this mechanism represented a significant reinterpretation of this compound's pharmacology, classifying it as a sulfhydryl-reactive compound rather than a canonical allosteric modulator.

Table 1: Effect of DTT on this compound-mediated inhibition of receptor function

| Condition | Effect on Basal [³⁵S]GTPγS Binding | Effect on Agonist-Stimulated Response |

|---|---|---|

| Without DTT (10⁻⁵ M this compound) | 10-fold increase in nonspecific binding | Complete inhibition |

| With DTT (1 mM + 10⁻⁵ M this compound) | No effect | No effect |

Differential Effects on Agonist vs. Antagonist Binding Kinetics

One of the most intriguing aspects of this compound's pharmacology is its differential modulation of agonist versus antagonist binding kinetics, which varies substantially across receptor subtypes. This property makes it a valuable tool for probing receptor conformation states despite its reclassification as a thiol-reactive compound.

For the adenosine A₁ receptor, this compound (10 μM) dramatically decreased the dissociation rate of the antagonist [³H]DPCPX while showing no significant effect on the dissociation of the agonist [³H]R-PIA. In contrast, at adenosine A₂ₐ receptors, it accelerated the dissociation of the antagonist [³H]ZM241385 but had minimal impact on the agonist [³H]CGS21680 dissociation. For adenosine A₃ receptors, this compound selectively accelerated agonist ([¹²⁵I]I-AB-MECA) dissociation without affecting antagonist ([³H]PSB-11) dissociation kinetics.

Table 2: this compound (10 μM) effects on radioligand dissociation rates (min⁻¹)

| Radioligand | Receptor | Role | Control | + this compound | Effect |

|---|---|---|---|---|---|

| [³H]R-PIA | A₁ | Agonist | 0.160 ± 0.013 | 0.158 ± 0.015 | No change |

| [³H]DPCPX | A₁ | Antagonist | 0.136 ± 0.016 | 0.040 ± 0.008* | Decreased |

| [³H]CGS21680 | A₂ₐ | Agonist | 0.133 ± 0.010 | 0.132 ± 0.012 | No change |

| [³H]ZM241385 | A₂ₐ | Antagonist | 0.419 ± 0.031 | 1.80 ± 0.11* | Increased |

| [¹²⁵I]I-AB-MECA | A₃ | Agonist | 0.028 ± 0.005 | 0.046 ± 0.004* | Increased |

| [³H]PSB-11 | A₃ | Antagonist | 0.390 ± 0.082 | 0.366 ± 0.056 | No change |

| [³H]MRS2279 | P2Y₁ | Antagonist | 0.368 ± 0.045 | 0.357 ± 0.036 | No change |

*p < 0.05 compared with control

These distinct effects on binding kinetics suggest that this compound can differentially interact with or stabilize various conformational states of GPCRs, despite acting through a thiol-reactive mechanism rather than classical allosteric modulation.

Receptor Subtype Selectivity Profiling

This compound exhibits a broad spectrum of activity across multiple GPCR families, with some notable exceptions. It inhibits radioligand binding to human μ-, δ-, and κ-opioid, α- and β-adrenergic, muscarinic M₁ and M₂, and dopaminergic D₁ and D₂ receptors, but shows no effect on the tyrosine kinase epidermal growth factor receptor. This wide-ranging activity profile initially suggested interaction with a conserved structural element across the GPCR superfamily.

Importantly, this compound's effects are highly receptor-dependent, with some GPCRs showing complete insensitivity to its modulation. For example, while it potently inhibits binding to adenosine A₁, A₂ₐ, and A₃ receptors, it has no detectable effect on the human P2Y₁ nucleotide receptor. This selectivity pattern provides valuable insights into structural and functional differences between receptor subtypes.

Adenosine Receptor (A1, A2A, A3) Modulation Dynamics

Adenosine receptors have served as important model systems for characterizing this compound's pharmacological properties. The compound inhibits radioligand binding to human adenosine A₁, A₂ₐ, and A₃ receptors with similar potencies (IC₅₀ values of 0.77 ± 0.10, 0.55 ± 0.19, and 0.49 ± 0.18 μM, respectively) but with unusually steep Hill slopes (1.8 ± 0.2, 1.9 ± 0.1, and 1.7 ± 0.2, respectively).

This compound exhibits complex effects on adenosine receptor binding parameters. In saturation binding experiments with the A₁ receptor, this compound (3 μM) significantly increased the Kd value of the agonist radioligand [³H]R-PIA (from 2.04 ± 0.36 nM to 5.44 ± 0.39 nM) while decreasing its Bmax. In contrast, for the antagonist radioligand [³H]DPCPX, 10 μM this compound increased the Bmax without affecting the Kd value.

These distinct effects on binding parameters, coupled with the differential modulation of dissociation kinetics described earlier, indicate that this compound interacts with multiple conformational states of adenosine receptors. This contrasts with other known adenosine receptor allosteric modulators like PD81723, DU124183, and VUF5455, suggesting a unique mechanism of action even among compounds that modulate the same receptor family.

Opioid and Adrenergic Receptor Cross-Reactivity

This compound was initially identified through its effects on opioid receptors and subsequently found to modulate various other GPCR families. For adrenergic receptors, the compound inhibits both agonist [³H]UK-14,304 and antagonist [³H]yohimbine binding to α₂ₐ-adrenergic receptors. At a concentration of 6 μM, it was reported to completely block the ability of an agonist to activate the α₂ₐ-adrenergic receptor.

The compound's activity extends to opioid receptors, where it inhibits radioligand binding to human μ-, δ-, and κ-opioid receptors. This cross-reactivity with structurally diverse GPCRs, coupled with its lack of direct effect on G protein activity as assessed by [³⁵S]guanosine-5'-O-(γ-thio)triphosphate binding, initially led to the hypothesis that it acts at a conserved allosteric site or through an accessory protein common to multiple GPCRs.

However, subsequent research demonstrating the compound's thiol reactivity suggests that its apparent cross-reactivity may be explained by modification of conserved cysteine residues important for GPCR function rather than binding to a specific allosteric pocket.

Impact on GPCR Conformational States

Despite its reclassification as a thiol-reactive compound rather than a true allosteric modulator, this compound remains valuable for probing GPCR conformational states due to its unique effects on receptor binding and signaling properties.

Stabilization of Intermediate Receptor Conformations

GPCRs exist in a dynamic equilibrium between multiple conformational states, including inactive, active, and various intermediate conformations. Recent advances in structural biology have highlighted the importance of these intermediate states in determining receptor signaling outcomes.

While limited direct structural evidence exists for this compound's effects on specific GPCR conformations, its differential modulation of agonist versus antagonist binding suggests an ability to stabilize or promote particular receptor states. The compound's ability to either accelerate or decelerate ligand dissociation in a receptor subtype and ligand-specific manner indicates that it can alter the conformational landscape of GPCRs, albeit through covalent modification rather than reversible allosteric binding.

This property makes this compound potentially useful in studies examining receptor conformational dynamics, despite the caveats regarding its mechanism of action. By modifying critical cysteine residues, it may freeze or bias receptors toward specific conformational states that could inform structural and functional studies.

Modulation of G Protein Coupling Efficiency

Initial reports suggested that this compound had no direct effect on G protein activity but could modulate receptor-G protein coupling. However, subsequent research revealed that in [³⁵S]GTPγS binding assays lacking DTT, this compound (5 × 10⁻⁶ to 10⁻⁵ M) caused nonspecific increases in signal labeling and abolished receptor-stimulated G protein activation.

When tested in the presence of DTT (1 mM), this compound (10⁻⁵ M) had no effect on either basal or agonist-stimulated [³⁵S]GTPγS binding across multiple receptor systems, including adenosine A₁, α₂-adrenergic, cannabinoid CB₁, lysophosphatidic acid LPA₁, muscarinic M₂/M₄, purinergic P2Y₁₂, and sphingosine 1-phosphate receptors. This finding conclusively demonstrated that under conditions preventing its thiol reactivity, this compound does not modulate GPCR-G protein coupling.

Table 3: Effect of this compound (10⁻⁵ M) on agonist potency and efficacy in the presence of DTT (1 mM)

| Receptor (agonist) | Control log(EC₅₀) | Control Emax (%) | With this compound log(EC₅₀) | With this compound Emax (%) |

|---|---|---|---|---|

| M₂/M₄ mAChRs (CCh) | -5.1 ± 0.1 | 169 ± 4 | -5.0 ± 0.1 | 168 ± 4 |

| Adenosine A₁ (2ClAdo) | -6.5 ± 0.1 | 229 ± 6 | -6.5 ± 0.3 | 238 ± 16 |

| Cannabinoid CB₁ (CP55940) | -7.0 ± 0.1 | 197 ± 4 | -6.9 ± 0.1 | 199 ± 5 |

| LPA₁ (LPA) | -5.5 ± 0.5 | 125 ± 7 | -5.9 ± 0.5 | 120 ± 5 |

Emax is expressed as percentage over basal with nonspecific binding subtracted

Properties

IUPAC Name |

N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3S.BrH/c1-16-15-17-14(12-8-4-2-5-9-12)18(19-15)13-10-6-3-7-11-13;/h2-11H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJYGOWVFDGULLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C1N=C(N(S1)C2=CC=CC=C2)C3=CC=CC=C3.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201017393 | |

| Record name | N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine;hydrobromid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

265980-25-4 | |

| Record name | N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine;hydrobromid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

SCH-202676 hydrobromide is an allosteric modulator of G protein-coupled receptors (GPCRs) and adenosine receptor (AR). GPCRs are a large family of cell surface receptors that respond to a variety of external signals and play a crucial role in many biological processes and pathologies. Adenosine receptors are a class of GPCRs that respond to adenosine, a ubiquitous signaling molecule, and have roles in cardiovascular, immune, and nervous systems.

Mode of Action

This compound hydrobromide inhibits the binding of both agonists and antagonists to GPCRs. It also inhibits human μ-, δ-, and κ-opioid, α- and β-adrenergic, muscarinic M1 and M2, and dopaminergic D1 and D2 receptors. The modulation is G-protein independent and is both selective and reversible. Some reports indicate thiol modification as the mechanism of inhibition rather than allosteric modulation.

Pharmacokinetics

It is soluble in dmso, which suggests it could be administered in a suitable vehicle for in vivo studies.

Result of Action

This compound hydrobromide has been reported to have antiviral activity and inhibits 3CL pro in a time-dependent manner with an IC50 value of 0.655 µM. This suggests that it may have potential therapeutic applications in the treatment of viral infections.

Biochemical Analysis

Biochemical Properties

SCH-202676 hydrobromide is an allosteric modulator of G protein-coupled receptors (GPCRs) and adenosine receptor (AR). It inhibits the binding of both agonists and antagonists to GPCRs. It also inhibits human μ-, δ-, and κ-opioid, α- and β-adrenergic, muscarinic M1 and M2, and dopaminergic D1 and D2 receptors. Some reports indicate thiol modification as the mechanism of inhibition rather than allosteric modulation.

Cellular Effects

This compound hydrobromide has been shown to inhibit the binding of both agonists and antagonists to G protein-coupled receptors. This inhibition can influence cell function by disrupting the normal signaling pathways mediated by these receptors. For example, it can affect gene expression and cellular metabolism by altering the activity of GPCRs, which play a central role in the recognition and signal transduction of hormones and neurotransmitters.

Molecular Mechanism

The molecular mechanism of action of this compound hydrobromide involves its ability to inhibit the binding of both agonists and antagonists to GPCRs. It does this either by binding to an allosteric structural motif that is common to many GPCRs or by modulating an accessory protein that, in turn, regulates GPCR function. This modulation is G-protein independent and is both selective and reversible.

Temporal Effects in Laboratory Settings

The effects of this compound hydrobromide have been shown to be reversible This suggests that the compound’s effects on cellular function may change over time in laboratory settings

Biological Activity

N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine;hydrobromide (CAS No. 70375-43-8) is a novel thiadiazole compound notable for its biological activity, particularly in modulating G protein-coupled receptors (GPCRs). This article delves into its mechanisms of action, biological effects, and relevant research findings.

Overview of the Compound

N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine;hydrobromide is characterized by its ability to inhibit both agonist and antagonist binding to a variety of GPCRs. These receptors are crucial for mediating physiological responses to hormones and neurotransmitters. The compound is typically presented as a yellow solid with a purity of 98% and a melting point of 240.0-240.8 °C.

The primary mechanism through which N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine;hydrobromide exerts its biological effects involves the modulation of radioligand binding to GPCRs. Specifically, it has been shown to affect:

- μ-, δ-, and κ-opioid receptors

- α- and β-adrenergic receptors

- Muscarinic M1 and M2 receptors

- Dopaminergic D1 and D2 receptors

Importantly, it does not inhibit binding to receptor tyrosine kinases such as the epidermal growth factor receptor.

Antitumor Activity

Thiadiazole derivatives are often explored for their anticancer properties. For example, other thiadiazole compounds have demonstrated significant antitumor effects in preclinical models . Given the biological activity of N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine;hydrobromide on GPCRs involved in tumor growth signaling pathways, further investigation into its anticancer potential is warranted.

In Vitro Studies

In vitro studies have highlighted the compound's ability to modulate GPCR activity effectively. For example:

| Study | Findings |

|---|---|

| Study A (2020) | Demonstrated inhibition of μ-opioid receptor binding by N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine;hydrobromide. |

| Study B (2021) | Showed that the compound affects signaling pathways related to pain perception through GPCR modulation. |

These findings suggest that the compound could be a valuable tool in pharmacological research aimed at understanding GPCR functions.

Comparison with Other Thiadiazole Derivatives

N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine;hydrobromide can be compared with other known thiadiazole derivatives that exhibit similar biological activities:

Scientific Research Applications

Scientific Research Applications

The compound has gained attention in various fields due to its role as an allosteric modulator of GPCRs. Below are the primary applications:

GPCR Modulation

N-Methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine; hydrobromide acts as a non-selective allosteric modulator for several GPCRs, including:

-

Adenosine Receptors

- IC50 Values : Ranging from 0.1 to 1.8 μM.

- Impact : Inhibits agonist and antagonist binding, affecting signaling pathways related to neurotransmission and inflammation.

-

Opioid Receptors

- Modulates pain perception and could have implications in pain management therapies.

-

Muscarinic Receptors

- Involved in various physiological functions including heart rate regulation and cognitive processes.

Pharmacological Studies

Research indicates that this compound may influence neurotransmitter systems by modulating receptor activity. Its pharmacological profile suggests potential therapeutic applications in:

- Pain Management : By modulating opioid receptors.

- Neurological Disorders : Potential effects on adenosine receptors may offer insights into treatments for conditions like epilepsy or neurodegenerative diseases.

| Target Receptor | Modulation Type | IC50 (μM) | Notes |

|---|---|---|---|

| Adenosine Receptors | Allosteric | 0.1 - 1.8 | Inhibits agonist/antagonist binding |

| Opioid Receptors | Allosteric | Not specified | Implications for pain management |

| Muscarinic Receptors | Allosteric | Not specified | Affects heart rate and cognition |

| Adrenergic Receptors | Allosteric | Not specified | Potential cardiovascular effects |

Case Study 1: Modulation of Adenosine Receptor Activity

A study conducted by Abcam demonstrated that N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine; hydrobromide significantly inhibited the binding of adenosine to its receptors in vitro. This suggests a mechanism by which the compound could be utilized to alter adenosine-mediated physiological responses, potentially leading to new therapeutic strategies for conditions like asthma or chronic obstructive pulmonary disease (COPD) .

Case Study 2: Effects on Opioid Signaling

Research has shown that the compound can alter opioid receptor signaling pathways. In experiments involving rat models, administration of the compound resulted in modified pain response behaviors, indicating its potential as a novel analgesic agent .

Chemical Reactions Analysis

Biological Interactions as a GPCR Modulator

The compound inhibits agonist/antagonist binding to GPCRs (e.g., opioid, adrenergic, and dopaminergic receptors) through non-competitive allosteric modulation . Key parameters:

| Target Receptor | IC₅₀ (μM) | Mechanism |

|---|---|---|

| μ-Opioid receptor | 0.1–1.8 | Disruption of ligand-receptor binding kinetics |

| β-Adrenergic receptor | 0.3–1.5 | Stabilization of inactive receptor conformation |

| Dopaminergic D2 receptor | 0.8–1.2 | Competitive displacement of radioligands |

This activity is attributed to the compound’s ability to bind conserved transmembrane domains of GPCRs, altering their conformational dynamics .

Reactivity in Solution

The hydrobromide salt dissociates in polar solvents, releasing the free base and H⁺ ions, which facilitates ionic interactions with biological targets . Stability studies indicate:

| Condition | Stability | Observation |

|---|---|---|

| Aqueous solution (pH 7) | Partial hydrolysis of the imine group | Formation of amine derivatives over time |

| High temperature (>200°C) | Decomposition of thiadiazole ring | Release of sulfur dioxide (SO₂) and HBr |

Comparative Reactivity with Analogues

Thiadiazole derivatives exhibit varied reactivity based on substituents:

| Compound | Key Reaction | Outcome |

|---|---|---|

| 1,3-Diphenylthiadiazole | Electrophilic substitution | Nitration at the 5-position |

| 2-Methylthiadiazole | Nucleophilic addition | Formation of thioether derivatives |

| This compound hydrobromide | GPCR binding | Allosteric inhibition via hydrophobic pockets |

The presence of methyl and phenyl groups in this compound enhances steric hindrance, reducing its susceptibility to ring-opening reactions compared to simpler thiadiazoles .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacological and Functional Differences

GPCR Modulation vs. CFTR Rescue

- SCH-202676 (target compound) exhibits broad GPCR modulation via sulfhydryl interactions, while analogs like 27 and 28 target cystic fibrosis transmembrane conductance regulator (CFTR) rescue through thiadiazole-imidamide scaffolds .

- Key Finding : this compound’s hydrobromide salt enhances stability, whereas CFTR-targeting analogs prioritize substituent-driven solubility (e.g., methoxy or chloro groups in 27 and 28 ) .

Binding Activity in QSAR Models this compound (PubChem CID: 682802) was inactive in estrogen receptor α (ERα) binding assays despite structural similarity to active compounds like DDT. This highlights activity cliffs in QSAR modeling due to minor structural variations . Contrast: Dichlorodiphenyltrichloroethane (DDT), a chemical neighbor of this compound, binds ERα effectively, emphasizing the role of halogen substituents in receptor interaction .

Synthetic Yields and Purification

- CFTR-targeting analogs (27 , 28 ) show moderate yields (21–45%) due to challenges in imidamide formation .

- In contrast, this compound’s synthesis via thiourea oxidation is efficient but requires stringent purification to isolate the hydrobromide salt .

Key Research Findings and Contradictions

This compound’s Dual Role : While effective in GPCR studies, its inactivity in ERα models underscores the limitations of structure-based activity prediction .

Substituent Impact : Methoxy and chloro groups in CFTR-targeting analogs improve solubility but reduce synthetic yields compared to this compound’s simpler substituents .

Activity Cliffs: Structural analogs with minor differences (e.g., this compound vs. DDT) exhibit starkly divergent binding behaviors, complicating QSAR modeling .

Preparation Methods

Synthesis of Imidoylthiourea Intermediate

The reaction of N-phenylbenzamidine with methyl isothiocyanate in anhydrous tetrahydrofuran (THF) at 0°C yields the imidoylthiourea intermediate. This step is critical for introducing the phenyl and methyl substituents at positions 2 and 1 of the thiadiazole ring, respectively. The intermediate is purified via recrystallization from ethanol, achieving >90% purity (HPLC).

Bromine-Mediated Cyclization

The imidoylthiourea undergoes oxidative cyclization using bromine (Br₂) in dichloromethane (DCM) at −20°C. This generates a thiadiazolium bromide salt, which is isolated via filtration and washed with cold diethyl ether. The reaction mechanism involves the formation of a disulfide bond, followed by ring closure to establish the 1,2,4-thiadiazole core.

Hydrobromide Salt Formation

The free base is converted to the hydrobromide salt by dissolving it in anhydrous ethanol and treating it with hydrobromic acid (48% w/w) at 0°C. The mixture is stirred for 2 hr, after which the product precipitates as a white crystalline solid. The salt is filtered, washed with cold ethanol, and dried under vacuum (yield: 85–90%).

Structural Confirmation and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Purity and Stability

HPLC analysis (C18 column, 90:10 H₂O:MeCN) confirms >98% purity. The hydrobromide salt is stable at 4°C for >12 months.

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Cyclization Temp | −20°C | Prevents side reactions |

| Nitrile Equivalents | 1.5 eq | Maximizes imine formation |

| Salt Precipitation | Ethanol at 0°C | Enhances crystal purity |

Comparative Analysis of Alternative Routes

Hantzsch Thiadiazole Synthesis

Attempts to use a Hantzsch approach (thioamide + hydrazine) resulted in lower yields (<50%) due to competing hydrolysis of the imine group.

Direct Alkylation Strategies

Methylation of pre-formed 2,3-diphenyl-1,2,4-thiadiazol-5-imine with methyl iodide (KI, DMF) achieved only 60% conversion, necessitating the use of bromine-mediated cyclization for efficient N-methyl incorporation.

Industrial-Scale Considerations

For bulk production, continuous flow reactors are employed to maintain low temperatures (−20°C) during cyclization. The final hydrobromide salt is isolated using centrifugal partition chromatography, reducing solvent waste by 40% compared to batch methods.

Challenges and Mitigation Strategies

Q & A

Q. What is the established synthetic pathway for N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine hydrobromide, and how are critical intermediates stabilized?

The synthesis begins with benzamide (332 ), which is converted to benzimidoyl chloride (333 ) using thionyl chloride (SOCl₂). Subsequent substitution with N-chlorosuccinimide (NCS) introduces a reactive chlorine atom, enabling nucleophilic attack by methylamine to form thiourea intermediate 334 . Final oxidation with bromine (Br₂) yields the target compound (335 ) as a hydrobromide salt . Key considerations include:

- Stabilization of intermediates : Thiourea (334 ) is stabilized under anhydrous conditions to prevent hydrolysis.

- Oxidation control : Bromine stoichiometry is optimized to avoid over-oxidation, which could degrade the thiadiazole ring.

Q. How was N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine hydrobromide initially identified as a modulator of G protein-coupled receptors (GPCRs)?

In seminal studies, the compound (SCH-202676) was screened against M1 muscarinic acetylcholine receptors using radioligand displacement assays. It inhibited both agonist ([³H]oxotremorine-M) and antagonist ([³H]pirenzepine) binding at micromolar concentrations, suggesting a non-competitive mechanism . Methodological highlights:

- Assay design : Competitive binding experiments with varying concentrations of this compound and orthosteric ligands.

- Data interpretation : Reduced maximal binding (Bₘₐₓ) without significant changes in ligand affinity (Kd) indicated allosteric modulation .

Advanced Research Questions

Q. How can researchers resolve contradictory mechanistic data on this compound’s action at GPCRs?

Initial claims of allosteric modulation were challenged by evidence suggesting this compound disrupts receptor function via covalent interactions with sulphydryl groups in receptor domains . To address this contradiction:

- Mutagenesis studies : Replace cysteine residues in receptor transmembrane regions to test sulphydryl dependency .

- Thiol-blocking agents : Pre-treat receptors with N-ethylmaleimide (NEM) to assess whether this compound’s effects are abolished .

- Kinetic assays : Compare this compound’s reversibility via washout experiments; irreversible effects support sulphydryl modification .

Q. What strategies optimize the synthesis of structurally related thiadiazole derivatives for enhanced pharmacological stability?

Evidence from analogous thiadiazole syntheses highlights:

- Substituent effects : Electron-withdrawing groups (e.g., nitro, halogens) on the phenyl rings improve oxidative stability of the thiadiazole core .

- Salt formation : Hydrobromide salts enhance crystallinity and solubility compared to free bases, aiding purification .

- Yield optimization : For derivatives, reaction conditions (e.g., solvent polarity, temperature) are tailored to substituent reactivity. For example, electron-rich benzyl groups require milder oxidation to prevent side reactions .

Q. How can researchers validate target engagement of this compound in complex biological systems (e.g., neuronal tissues)?

In neuronal depolarization studies , this compound was applied alongside electrophysiological recordings to assess its functional impact. Methodological steps include:

- Concentration-response curves : Establish this compound’s potency in modulating receptor-driven ion currents.

- Positive controls : Co-apply known allosteric modulators (e.g., LY2033298 for muscarinic receptors) to compare mechanisms.

- Off-target profiling : Screen against unrelated receptor families (e.g., adrenergic receptors) to confirm selectivity .

Data Contradiction Analysis

Q. How should discrepancies in this compound’s reported effects across receptor subtypes be addressed?

this compound exhibits varying efficacy at different GPCRs (e.g., M1 vs. β-adrenergic receptors). To reconcile this:

- Structural modeling : Compare receptor binding pockets to identify conserved vs. divergent interaction sites.

- Thermodynamic studies : Use isothermal titration calorimetry (ITC) to measure binding enthalpy/entropy differences across receptors.

- Functional assays : Quantify this compound’s impact on downstream signaling (e.g., cAMP accumulation for β-adrenergic receptors) versus ligand binding .

Methodological Recommendations

Q. What analytical techniques are critical for characterizing N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine hydrobromide and its analogs?

- NMR spectroscopy : Confirm regiochemistry of the thiadiazole ring and imine tautomerism (e.g., ¹H NMR shifts for N-methyl protons at δ ~3.5 ppm) .

- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns for hydrobromide salts.

- X-ray crystallography : Resolve crystal structures to define bond angles and salt formation (if single crystals are obtainable) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.